molecular formula C11H16F3N5O2S B7056265 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide

2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide

Cat. No.: B7056265
M. Wt: 339.34 g/mol
InChI Key: ZGDHPCUCNHOCSW-UHFFFAOYSA-N
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Description

2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide is a complex organic compound featuring a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine moiety and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Piperazine Attachment: The piperazine moiety is attached through nucleophilic substitution reactions, often involving halogenated intermediates.

    Sulfonamide Formation: The final step involves the reaction of the piperazine derivative with ethanesulfonyl chloride under basic conditions to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially reducing it to a dihydropyridazine derivative.

    Substitution: The trifluoromethyl group and the sulfonamide moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring typically yields N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine and sulfonamide moieties contribute to its overall pharmacokinetic properties. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanesulfonamide
  • 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propanesulfonamide
  • 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]butanesulfonamide

Uniqueness

Compared to similar compounds, 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethanesulfonamide group, in particular, provides a balance of hydrophilicity and lipophilicity, enhancing its bioavailability and efficacy in biological systems.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N5O2S/c12-11(13,14)9-1-2-10(17-16-9)19-5-3-18(4-6-19)7-8-22(15,20)21/h1-2H,3-8H2,(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDHPCUCNHOCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)N)C2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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